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Compound of Interest

Compound Name: N-Nitroso Duloxetine

Cat. No.: B6249033

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Duloxetine is a nitrosamine impurity of Duloxetine, a widely prescribed serotonin-
norepinephrine reuptake inhibitor (SNRI). The presence of nitrosamine impurities in
pharmaceutical products is a significant concern for regulatory agencies and the
pharmaceutical industry due to their potential carcinogenic and mutagenic properties. This
technical guide provides a comprehensive overview of the available toxicological data on N-
Nitroso Duloxetine, including its genotoxicity, and provides context for other toxicological
endpoints through read-across data from structurally related nitrosamines.

Executive Summary

N-Nitroso Duloxetine has been identified as a genotoxic and potentially carcinogenic
compound. In vitro and in vivo studies have demonstrated its mutagenic potential, which is
dependent on metabolic activation. Regulatory bodies have established acceptable intake (Al)
limits for N-Nitroso Duloxetine in pharmaceutical products to mitigate the potential cancer risk
to patients. This document summarizes the key toxicological findings, details relevant
experimental methodologies, and presents available data in a structured format to support risk
assessment and drug development activities.

Regulatory Context
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Nitrosamine impurities are classified as a "cohort of concern” by international regulatory bodies
due to their potential to be potent mutagens and carcinogens.[1] Regulatory guidance from
agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines
Agency (EMA) necessitates the control of these impurities in drug products to acceptable
levels. The acceptable intake (Al) for N-Nitroso Duloxetine has been set at 100 ng/day.[2]

Physicochemical Properties

Property Value Source

N-methyl-N-[3-(naphthalen-1-
Chemical Name yloxy)-3-(thiophen-2-
yl)propyl]nitrosamine

CAS Number 2680527-91-5
Molecular Formula C18H18N202S
Molecular Weight 326.41 g/mol

Toxicological Profile
Acute, Sub-chronic, and Chronic Toxicity

Specific data on the acute, sub-chronic, and chronic toxicity of N-Nitroso Duloxetine, including
LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values, are not publicly available. In
the absence of specific data, a read-across approach using data from other nitrosamines can
provide an indication of potential toxicity.

Read-Across Data for Nitrosamines:

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.oecd.org/en/publications/2011/07/test-no-488-transgenic-rodent-somatic-and-germ-cell-gene-mutation-assays_g1g14f4c.html
https://www.benchchem.com/product/b6249033?utm_src=pdf-body
https://www.syncsci.com/journal/JPBR/article/download/JPBR.2024.01.001/928/
https://www.benchchem.com/product/b6249033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6249033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Endpoint

Compound

Species

Route

Value

Source

LD50

N-
Nitrosodimeth
ylamine
(NDMA)

Rat

Oral

37 mg/kg

[3]

LD50

N-
Nitrosodimeth
ylamine
(NDMA)

Rat

Inhalation
(4h)

78 ppm

[4]

NOAEL (Sub-

chronic)

N-
Nitrosodimeth
ylamine
(NDMA)

Mink (male)

Oral

60 p g/kg-day

[5]

NOAEL (Sub-

chronic)

N-
Nitrosodimeth
ylamine
(NDMA)

Mink (female)

Oral

80 u g/kg-day

[5]

Genotoxicity and Mutagenicity

N-Nitroso Duloxetine has been demonstrated to be mutagenic in a battery of in vitro and in

Vivo genotoxicity assays. Its genotoxic effects are dependent on metabolic activation.

Summary of Genotoxicity Data for N-Nitroso Duloxetine:

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.agilent.com/cs/library/msds/NSM-800-1_NAEnglish.pdf
https://www.ncbi.nlm.nih.gov/books/NBK601157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12442021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12442021/
https://www.benchchem.com/product/b6249033?utm_src=pdf-body
https://www.benchchem.com/product/b6249033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6249033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Metabolic
Assay System L. Result Source
Activation

Bacterial
Reverse S. typhimurium & ] -

) ) With S9 Positive [6][7]
Mutation Assay E. coli

(Ames Test)

In Vitro
Micronucleus Human TK6 cells  With S9 Positive [819]
Assay

In Vitro
Micronucleus Human TK6 cells  Without S9 Negative [8]
Assay

HepaRG Cell
Assay (DNA 2D and 3D -

) Endogenous Positive [1][5]
Damage & human liver cells

Micronucleus)

Transgenic
Rodent (TGR) In vivo (rats) In vivo Positive [6]
Assay

Mechanism of Genotoxicity: Metabolic Activation and DNA Adduct Formation

The genotoxicity of N-Nitroso Duloxetine, like other N-nitrosamines, is contingent upon its
metabolic activation by cytochrome P450 (CYP) enzymes.[10][11][12] The proposed primary
pathway involves the enzymatic hydroxylation of the a-carbon atom adjacent to the N-nitroso
group. This metabolic activation leads to the formation of unstable intermediates that can
ultimately generate highly reactive electrophilic species. These electrophiles can then
covalently bind to DNA, forming DNA adducts.[4][13] If not repaired, these DNA adducts can
lead to mutations during DNA replication, which is a critical initiating event in carcinogenesis.
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Metabolic activation and DNA damage pathway of N-Nitroso Duloxetine.

Carcinogenicity

There are no specific long-term carcinogenicity bioassays available for N-Nitroso Duloxetine.
However, based on its positive genotoxicity profile and the known carcinogenic properties of
many nitrosamines, it is considered a potential human carcinogen.[14] The carcinogenic
potential of nitrosamines is often expressed as the TD50 value, the chronic dose rate that
would cause tumors in 50% of the test animals.

Read-Across Carcinogenicity Data for Nitrosamines:

Compound Species TD50 (mgl/kg/day) Source
N-
Nitrosodimethylamine Rat 0.0959 [15]
(NDMA)
N-Nitrosodiethylamine

Rat 0.036 [16]
(NDEA)
4-
(Methylnitrosamino)-1-

Rat 0.4 [13]

(3-pyridyl)-1-butanone
(NNK)

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on N-Nitroso Duloxetine have not
been identified in the public domain. General studies on nitrosamines suggest potential for
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reproductive and developmental effects. For instance, some nitrosamines have been shown to
inhibit testosterone synthesis and spermatogenesis in males and reduce ovarian function in
females.[16][17][18][19] Developmental studies with N-Nitrosodimethylamine (NDMA) in
animals have suggested the potential for fetal or neonatal mortality at high doses.[4]

Experimental Protocols

Enhanced Bacterial Reverse Mutation Assay (Ames
Test)

The Ames test for nitrosamines is often performed using an "enhanced" protocol to improve
sensitivity, as standard conditions may yield false-negative results.[20]

o Test Strains: A panel of bacterial strains, typically Salmonella typhimurium (e.g., TA98,
TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), are used to detect different
types of mutations.[20][21]

o Metabolic Activation: The assay is conducted with and without an exogenous metabolic
activation system, typically a post-mitochondrial fraction (S9) from the livers of rodents (rat or
hamster) induced with CYP450 inducers. For nitrosamines, a higher concentration of S9
(e.g., 30%) is often recommended.[21][22]

e Method: The pre-incubation method is generally preferred over the plate incorporation
method for nitrosamines. This involves incubating the test substance, bacterial culture, and
S9 mix together before plating on minimal agar plates.[12]

» Endpoint: A positive result is indicated by a dose-dependent increase in the number of
revertant colonies compared to the negative control.[22]
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Workflow for the Enhanced Ames Test.

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage.
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e Cell Line: Human lymphoblastoid TK6 cells are a commonly used and recommended cell
line.[17][23]

o Treatment: Cells are exposed to various concentrations of the test substance with and
without S9 metabolic activation.[17]

» Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in
binucleated cells, which allows for the identification of cells that have completed one cell
division.[24][25]

o Endpoint: The frequency of micronucleated cells is scored. A significant, dose-dependent
increase in micronucleated cells indicates a positive result.[17]

Transgenic Rodent (TGR) Mutation Assay

The TGR assay is an in vivo method to assess mutagenicity in various tissues of a living
animal.

» Animal Model: Transgenic rodents (mice or rats) carrying a reporter gene (e.g., lacZ or cll)
are used.[1][8][11][26][27]

o Dosing: Animals are typically treated with the test substance for 28 consecutive days.[1][8]
[11][27]

» Tissue Collection: After a mutation manifestation period, various tissues are collected, and
DNA is isolated.[26]

o Endpoint: The reporter gene is recovered from the genomic DNA and analyzed for mutations.
The mutant frequency is calculated and compared between treated and control groups.[26]

Conclusion

The available data strongly indicate that N-Nitroso Duloxetine is a genotoxic compound that
requires metabolic activation to exert its mutagenic effects. While specific data on other
toxicological endpoints are limited, the overall profile of nitrosamines suggests that N-Nitroso
Duloxetine should be considered a potential human carcinogen. The stringent control of this
impurity in duloxetine drug products is therefore essential to ensure patient safety. Further
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research to fill the existing data gaps, particularly regarding chronic toxicity and carcinogenicity,
would allow for a more refined risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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